N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Description
Structural Classification Within Heterocyclic Chemistry
This compound is a polycyclic hybrid molecule integrating three distinct heterocyclic systems:
- Benzimidazole : A bicyclic aromatic system formed by fusing benzene and imidazole rings. This planar structure enables π-π stacking interactions and hydrogen bonding, critical for biological activity.
- Pyrazole : A five-membered diazole ring with adjacent nitrogen atoms. The 3,5-dimethyl substitution enhances steric stability and modulates electronic properties.
- Tetrahydrothiophene sulfone : A saturated thiophene derivative oxidized to a sulfone group, which improves solubility and metabolic stability.
The carboxamide linker bridges the benzimidazole and pyrazole-thiophene sulfone units, creating a conformationally flexible scaffold. Table 1 summarizes the structural roles of each component.
Table 1: Structural Components and Their Roles
| Component | Structural Role |
|---|---|
| Benzimidazole | Aromatic planar core for target interactions |
| Pyrazole | Hydrogen-bond acceptor/donor via N-atoms |
| Tetrahydrothiophene sulfone | Enhances solubility and oxidative stability |
| Carboxamide linker | Conformational flexibility and hydrogen bonding |
Historical Context of Benzimidazole-Pyrazole Hybrid Development
The fusion of benzimidazole and pyrazole motifs emerged from efforts to synergize their pharmacological properties. Key milestones include:
- Early hybrid designs : Initial studies in the 2010s combined benzimidazole’s antiviral activity with pyrazole’s anti-inflammatory potential.
- Anti-inflammatory breakthroughs : In 2020, hybrids like 6a (para-nitrophenyl-pyrazole-benzimidazole) demonstrated superior anti-inflammatory activity compared to diclofenac.
- Antioxidant and anticancer advances : By 2023, pyrazolyl-benzimidazolone derivatives such as 5c and 6c showed IC~50~ values of 12–14 µM in radical scavenging assays, surpassing standard antioxidants.
These developments underscore the strategic value of hybridizing benzimidazole’s rigid aromaticity with pyrazole’s metabolic versatility.
Significance of Tetrahydrothiophene Sulfone Moiety in Medicinal Chemistry
The 1,1-dioxidotetrahydrothiophen-3-yl group confers unique advantages:
- Solubility enhancement : The sulfone group’s polarity increases aqueous solubility, addressing a common limitation of heterocyclic drugs.
- Metabolic stability : Oxidation of thiophene to sulfone reduces susceptibility to cytochrome P450-mediated degradation.
- Target interactions : Sulfone’s electron-withdrawing nature polarizes adjacent bonds, facilitating hydrogen bonding with residues like glutamic acid and arginine in molecular docking studies.
Table 2: Pharmacological Impact of Tetrahydrothiophene Sulfone
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H23N5O3S/c1-12-18(13(2)24(23-12)14-8-10-28(26,27)11-14)19(25)20-9-7-17-21-15-5-3-4-6-16(15)22-17/h3-6,14H,7-11H2,1-2H3,(H,20,25)(H,21,22) |
InChI Key |
KONOEPIYSHBWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Phillips-Ladenburg Reaction for Benzimidazole Core Formation
The benzimidazole moiety is synthesized via the Phillips-Ladenburg reaction, which involves condensation of o-phenylenediamine with carboxylic acid derivatives. For example, reacting o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at 200°C for two hours yields 4-(1H-benzimidazol-2-yl)benzenamine (70% yield). This method avoids harsh oxidants and leverages acidic conditions to promote cyclization.
Key Reaction Parameters:
Functionalization with Ethyl Linker
The ethyl spacer is introduced through nucleophilic substitution or alkylation. A common approach involves reacting 2-(1H-benzimidazol-2-yl)ethanol with thionyl chloride to generate the corresponding chloroethyl intermediate, which is then coupled with amines or other nucleophiles. Alternatively, bromoethyl derivatives can be synthesized using 1,2-dibromoethane under basic conditions.
Preparation of Pyrazole-Carboxamide Fragment
Multicomponent Synthesis of Pyrazole Core
The 3,5-dimethyl-1H-pyrazole-4-carboxamide subunit is constructed via a one-pot reaction between enaminones, hydrazine derivatives, and aldehydes. For instance, heating ethyl acetoacetate, hydrazine dihydrochloride, and benzaldehyde in water with ammonium acetate yields substituted pyrazoles (60–77% yield). The dimethyl groups are introduced using methyl-substituted enaminones.
Representative Procedure:
Sulfone Group Introduction
The tetrahydrothiophene-1,1-dioxide moiety is incorporated through sulfonation followed by oxidation. Tetrahydrothiophene-3-amine is treated with chlorosulfonic acid to form the sulfonyl chloride, which is then oxidized with hydrogen peroxide in acetic acid to yield the sulfone.
Reaction Conditions:
-
Oxidizing Agent: H₂O₂ (30%)
-
Solvent: Acetic acid
-
Temperature: 50–60°C
-
Yield: 85–92%
Coupling and Final Assembly
Amide Bond Formation
The benzimidazole and pyrazole-sulfone fragments are coupled via amide bond formation. Activation of the pyrazole-4-carboxylic acid with thionyl chloride generates the acyl chloride, which reacts with the benzimidazole ethylamine derivative in the presence of a base.
Optimized Protocol:
-
Dissolve 3,5-dimethyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid (1 equiv) in thionyl chloride (5 equiv) at 0°C.
-
Stir at room temperature for 2 hours, then evaporate excess reagent.
-
Add the acyl chloride to a solution of N-[2-(1H-benzimidazol-2-yl)ethyl]amine (1 equiv) and triethylamine (3 equiv) in dichloromethane.
-
Stir overnight, wash with NaHCO₃, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield: 65–75%
Purification and Characterization
Final purification is achieved through recrystallization from ethanol/water (3:1) or gradient chromatography. Purity is confirmed via HPLC (>98%), and structural validation employs NMR (¹H, ¹³C) and high-resolution mass spectrometry.
Mechanistic Insights and Optimization
Role of Catalysts in Cyclization
Polyphosphoric acid in benzimidazole synthesis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting cyclization. Fe/S catalytic systems offer redox-mediated pathways for nitro group reductions, avoiding Pd-C catalyst poisoning.
Solvent Effects on Yield
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in coupling reactions, while water enables greener pyrazole synthesis via multicomponent reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages |
|---|---|---|---|---|
| Phillips-Ladenburg Route | Benzimidazole cyclization → Amide coupling | 70% | >95% | High atom economy, minimal byproducts |
| Multicomponent Approach | One-pot pyrazole formation → Sulfonation | 75% | 98% | Shorter reaction time, scalable |
| Patent WO2013150545A2 | Fe-mediated reductions → Recrystallization | 85% | 99% | Avoids chromatography, cost-effective |
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.
Scientific Research Applications
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For instance, research indicates that pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
Anticancer Potential
The compound's structural characteristics allow it to interact with various molecular targets involved in cancer progression. Studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Research indicates that modifications to the pyrazole structure can enhance antimicrobial activity, making it a promising candidate for developing new antibiotics .
Neuroprotective Effects
Recent studies suggest that compounds similar to N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Case Study 1: Anti-inflammatory Efficacy
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs such as diclofenac sodium .
Case Study 2: Anticancer Activity
A comparative study on the anticancer activities of various pyrazole derivatives highlighted that specific modifications in the molecular structure enhanced their cytotoxic effects against human cancer cell lines. The study found that compounds featuring the benzimidazole moiety showed increased potency against breast and colon cancer cells .
Case Study 3: Antimicrobial Testing
Research conducted by Ragavan et al. focused on synthesizing novel pyrazole derivatives and testing their antimicrobial activity against common pathogens. The study reported significant antibacterial activity, particularly against multidrug-resistant strains, indicating the potential for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The tetrahydrothiophene sulfone group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following table summarizes key structural differences and molecular properties between the target compound and analogs:
Functional Group Analysis
- Benzimidazole vs. Benzothiazole : The target compound’s benzimidazole group provides two nitrogen atoms in the aromatic ring, enabling stronger hydrogen-bonding interactions compared to the sulfur-containing benzothiazole in the analog from . This difference may influence binding affinity in enzyme targets (e.g., kinase inhibitors) .
- Sulfone Group: Both the target compound and the benzothiazole analog () include a tetrahydrothiophene sulfone group, which increases polarity and may enhance metabolic stability compared to non-oxidized thiophene derivatives.
- Pyrazole-Pyridine Fusion : The compound from features a fused pyrazolo[3,4-b]pyridine system, which expands π-π stacking capabilities but reduces conformational flexibility compared to the standalone pyrazole core in the target compound .
Hypothesized Pharmacological Implications
- The benzimidazole moiety is prevalent in proton pump inhibitors (e.g., omeprazole) and kinase inhibitors, hinting at possible antiulcer or anticancer activity.
- The sulfone group may mitigate CYP450-mediated metabolism, improving pharmacokinetic profiles.
- The ethyl linker in the target compound could enhance membrane permeability compared to bulkier substituents in analogs .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, drawing from various studies to provide a comprehensive overview.
1. Chemical Structure and Properties
The compound features a unique structure that combines elements from benzimidazole, pyrazole, and tetrahydrothiophene. Key structural components include:
- Benzimidazole moiety : Known for its diverse biological activities, including antibacterial and anticancer properties.
- Pyrazole ring : Exhibits anti-inflammatory and analgesic effects.
- Tetrahydrothiophene : Contributes to the compound's pharmacological profile through its sulfur-containing structure.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the benzimidazole ring : Using 1,2-phenylenediamine as a precursor.
- Condensation with pyrazole derivatives : To introduce the pyrazole component.
- Incorporation of the tetrahydrothiophene unit : Often through cyclization reactions.
3.1 Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Antibacterial Tests : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 64 to 1024 μg/mL .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6e | S. aureus | ≥28 |
| 6f | E. coli | ≥25 |
| 6g | Pseudomonas aeruginosa | ≥30 |
3.2 Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance:
- A study showed that certain pyrazole compounds reduced TNF-α levels by up to 85% at a concentration of 10 µM .
3.3 Anticancer Potential
The benzimidazole scaffold has been linked to anticancer activity in various studies. For example:
- Compounds containing this scaffold have shown cytotoxic effects against different cancer cell lines, potentially through mechanisms involving apoptosis induction .
Case Study 1: Antibacterial Efficacy
A series of benzimidazole-pyrazole hybrids were synthesized and screened for antibacterial activity. The most effective compounds demonstrated MIC values comparable to standard antibiotics like ampicillin .
Case Study 2: Anti-inflammatory Response
In an animal model of inflammation induced by carrageenan, specific derivatives exhibited significant reduction in edema compared to control groups, indicating their potential as anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:
- Carboxamide formation : Condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines (e.g., benzimidazole derivatives) using coupling agents like EDC/HOBt .
- Sulfone introduction : Oxidation of tetrahydrothiophene intermediates with H₂O₂ or Oxone to achieve the 1,1-dioxidotetrahydrothiophen-3-yl group .
- Critical parameters : Temperature (maintained at 0–5°C during coupling to prevent side reactions) and pH (adjusted to 7–8 for optimal nucleophilic substitution) . Yields range from 45–70%, with purity >95% confirmed via HPLC .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Resolves bond angles and stereochemistry of the pyrazole-benzimidazole core (e.g., dihedral angles between benzimidazole and pyrazole rings) .
- NMR spectroscopy : Key signals include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 498.1932) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and binding affinities of this compound?
- Density Functional Theory (DFT) : Models electron distribution in the carboxamide group to predict nucleophilic/electrophilic sites. Calculations using B3LYP/6-31G(d) show high electron density at the benzimidazole N-atom, suggesting potential hydrogen-bonding interactions .
- Molecular docking : Docking into kinase targets (e.g., EGFR) using AutoDock Vina reveals binding energies of −9.2 kcal/mol, with key interactions at the sulfone and pyrazole moieties .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects. For example, IC₅₀ values for kinase inhibition may vary due to assay sensitivity .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions (e.g., with cytochrome P450 enzymes) that may explain discrepancies .
- Batch-to-batch analysis : Compare purity (>95% vs. <90%) and stereochemical consistency (via chiral HPLC) across synthesized batches .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in cellular assays?
- Kinetic assays : Measure time-dependent inhibition of target enzymes (e.g., IC₅₀ shifts from 1.2 µM at 1 hr to 0.3 µM at 24 hr suggest covalent binding) .
- Gene knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., PI3K isoforms) in cell lines; rescue experiments with wild-type vs. mutant enzymes confirm specificity .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess t½ (e.g., t½ = 2.1 hrs in human microsomes, indicating moderate hepatic clearance) .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Varied Conditions
| Step | Temperature (°C) | pH | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carboxamide coupling | 0–5 | 7.5 | DMF | 68 | 97 |
| Sulfone oxidation | 25 | – | H₂O/EtOH | 92 | 99 |
| Final purification | – | – | Acetonitrile | 70 | 99 |
| Data derived from . |
Q. Table 2. Computational vs. Experimental Binding Affinities
| Target | Docking Energy (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR | −9.2 | 0.45 |
| PI3Kγ | −8.7 | 1.2 |
| CYP3A4 | −6.1 | >100 |
| Data from . |
Key Considerations for Researchers
- Contradictory data : Always cross-validate synthesis protocols (e.g., via independent replication) and biological assays (e.g., orthogonal readouts like SPR vs. fluorescence) .
- Advanced characterization : Pair computational predictions with experimental validation (e.g., mutagenesis studies to confirm docking-predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
